5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide
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Description
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing derivatives of benzenesulfonamides, including compounds structurally related to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide, to explore their biological activities. For instance, Zareef et al. (2007) prepared a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-benzenesulfonamides and characterized them through physical, microanalytical, and spectral data, assessing their anti–HIV and antifungal activities (Zareef et al., 2007).
Biological Activities
Mixed-ligand copper(II)-sulfonamide complexes have been synthesized and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity were studied by González-Álvarez et al. (2013). These complexes demonstrated significant biological activities, including DNA cleavage and apoptosis induction in cancer cells, highlighting the importance of the sulfonamide derivative in mediating these interactions (González-Álvarez et al., 2013).
Anticancer Applications
A study by Woolley and Hoeven (1965) synthesized derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, including compounds with structural similarities to the queried chemical, testing their efficacy in curing spontaneous mammary cancers in mice. This research provides insight into the potential chemotherapeutic applications of such compounds (Woolley & Hoeven, 1965).
Molecular and Electronic Structure
Research on the crystal and molecular-electronic structure, including kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, was conducted by Rublova et al. (2017). Their findings contribute to understanding the electronic structure and reactivity of sulfonamide derivatives, which can inform the development of new compounds with improved efficacy and safety profiles (Rublova et al., 2017).
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13-4-6-16(20)11-19(13)26(23,24)21-12-17(22(2)3)14-5-7-18-15(10-14)8-9-25-18/h4-7,10-11,17,21H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEFWVHJMHZINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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